Chlorprothixene hydrochloride
Overview
Description
Chlorprothixene hydrochloride is a low potency antipsychotic that is considered a thioxanthene . It results in blockade of dopamine D1 and D2, 5-HT2, α1, H1 and muscarinic receptors . It has sedative, antispychotic, antiemetic, local anesthetic, ganglia blocking, anticholinergic, antiadrenergic and antihistaminic properties . It is used in the treatment of nervous, mental, and emotional conditions .
Synthesis Analysis
The development of a reversed-phase liquid chromatographic method, using a mobile phase containing a mixture of anion and cation ion-pairing agents and a base-deactivated octyldecylsilyl column as stationary phase, is described for the control of all known impurities in (Z)-chlorprothixene hydrochloride (bulk drug) .
Molecular Structure Analysis
Chlorprothixene hydrochloride has a molecular formula of C18H19Cl2NS . The molecular weight is 352.3 g/mol . The IUPAC name is (3 Z )-3- (2-chlorothioxanthen-9-ylidene)- N, N -dimethylpropan-1-amine;hydrochloride . The InChI is InChI=1S/C18H18ClNS.ClH/c1-20 (2)11-5-7-14-15-6-3-4-8-17 (15)21-18-10-9-13 (19)12-16 (14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7-; .
Chemical Reactions Analysis
A reversed-phase liquid chromatographic method has been developed for the control of all known impurities in (Z)-chlorprothixene hydrochloride .
Physical And Chemical Properties Analysis
Chlorprothixene hydrochloride has a molecular formula of C18H19Cl2NS and a molecular weight of 352.3 g/mol . The IUPAC name is (3 Z )-3- (2-chlorothioxanthen-9-ylidene)- N, N -dimethylpropan-1-amine;hydrochloride .
Scientific Research Applications
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Psychotic Disorders Treatment
- Application : Chlorprothixene is a typical antipsychotic drug of the thioxanthene class used in the treatment of psychotic disorders such as schizophrenia .
- Method of Application : It is administered orally or via intramuscular injection . It works by blocking postsynaptic mesolimbic dopaminergic D1, D2, and D3 receptors in the brain .
- Results : Improvement in such conditions is thought to result from the effect of the medicine on nerve pathways in specific areas of the brain .
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Acute Mania Treatment
- Application : It is used for the treatment of acute mania occurring as part of bipolar disorders .
- Method of Application : Similar to its use in treating psychotic disorders, it is administered orally or via intramuscular injection .
- Results : The drug helps in managing manic episodes, although the exact outcomes can vary depending on individual patient characteristics .
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Anti-emetic Effects
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Chronic Pain Management
- Application : Chlorprothixene can be used as co-medication in severe chronic pain .
- Method of Application : The drug is administered alongside other pain management medications .
- Results : While it’s unclear if Chlorprothixene has genuine analgesic effects, it can contribute to pain management in severe chronic conditions .
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Pre- and Postoperative Anxiety and Insomnia Management
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Alcohol and Opioid Withdrawal Management
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Treatment of Nonpsychotic Irritability, Aggression, and Insomnia in Pediatric Patients
- Application : Chlorprothixene may be used cautiously to treat nonpsychotic irritability, aggression, and insomnia in pediatric patients .
- Method of Application : It is administered orally or via intramuscular injection .
- Results : It helps in managing these symptoms in pediatric patients, although the exact outcomes can vary depending on individual patient characteristics .
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Amelioration of Anxiety and Agitation due to use of Selective Serotonin Reuptake Inhibitors for Depression
- Application : Chlorprothixene is used off-label for the amelioration of anxiety and agitation due to the use of selective serotonin reuptake inhibitors for depression .
- Method of Application : It is administered orally or via intramuscular injection .
- Results : It helps in managing these side effects of selective serotonin reuptake inhibitors .
Safety And Hazards
When handling Chlorprothixene hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .
Future Directions
Chlorprothixene has been identified as a potential drug that induces apoptosis and autophagic cell death in acute myeloid leukemia cells . This suggests that Chlorprothixene might be a potential candidate for treatment of different subtypes of acute myeloid leukemia by reducing expression of oncofusion proteins .
properties
IUPAC Name |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKRLOSRDGPEJR-KIUKIJHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017267 | |
Record name | Chlorprothixene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorprothixene hydrochloride | |
CAS RN |
6469-93-8, 2461-06-5 | |
Record name | Chlorprothixene hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6469-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thioxanthene, 2-chloro-9-(3-(dimethylamino)propylidene)-, hydrochloride, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorprothixene hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006469938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorprothixene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorprothixene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORPROTHIXENE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/268KCR965N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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